
Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O3. It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the trifluoromethyl group is positioned at the meta position relative to the hydroxyl group on the benzene ring. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct fluorination of ethyl 4-hydroxybenzoate using a fluorinating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-oxo-3-(trifluoromethyl)benzoate.
Reduction: The ester group can be reduced to the corresponding alcohol, ethyl 4-hydroxy-3-(trifluoromethyl)benzyl alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Ethyl 4-oxo-3-(trifluoromethyl)benzoate.
Reduction: Ethyl 4-hydroxy-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of ethyl 4-hydroxy-3-(trifluoromethyl)benzoate is primarily influenced by the trifluoromethyl group, which enhances the compound’s lipophilicity and electron-withdrawing properties. This can affect the compound’s interaction with biological targets, such as enzymes and receptors, by altering the electronic distribution and binding affinity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.
類似化合物との比較
Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 4-trifluoromethylbenzoate:
4-Hydroxy-3-(trifluoromethyl)benzoic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.
The presence of both the hydroxyl and trifluoromethyl groups in this compound makes it unique, providing a balance of hydrophilic and lipophilic properties that can be advantageous in various applications.
特性
分子式 |
C10H9F3O3 |
|---|---|
分子量 |
234.17 g/mol |
IUPAC名 |
ethyl 4-hydroxy-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-2-16-9(15)6-3-4-8(14)7(5-6)10(11,12)13/h3-5,14H,2H2,1H3 |
InChIキー |
FSKAPOJWJCUHBV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



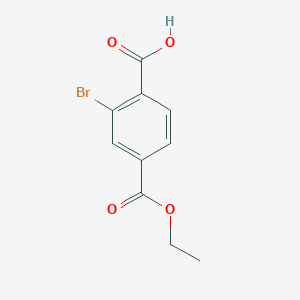
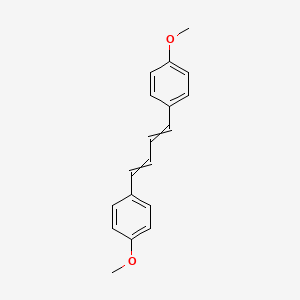
![2'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13650821.png)
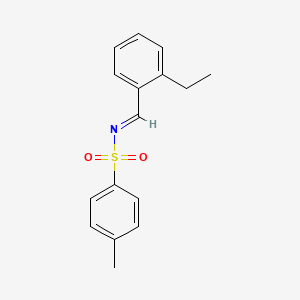


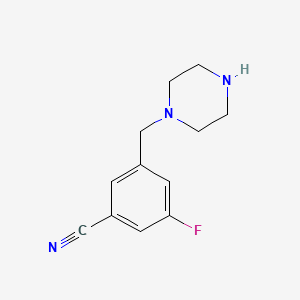
![6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13650838.png)
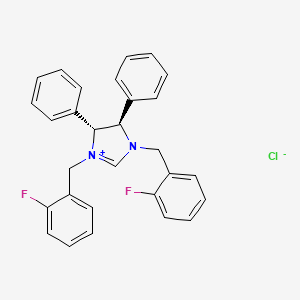
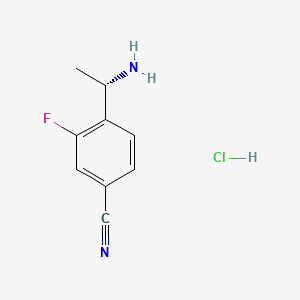
![Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13650861.png)

![3-Chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13650879.png)
